4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

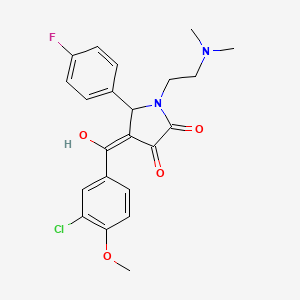

This compound is a pyrrolone derivative characterized by a 3-chloro-4-methoxybenzoyl group at position 4, a 2-(dimethylamino)ethyl substituent at position 1, a 4-fluorophenyl group at position 5, and a 3-hydroxyl group on the pyrrolone core.

Properties

IUPAC Name |

(4E)-4-[(3-chloro-4-methoxyphenyl)-hydroxymethylidene]-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O4/c1-25(2)10-11-26-19(13-4-7-15(24)8-5-13)18(21(28)22(26)29)20(27)14-6-9-17(30-3)16(23)12-14/h4-9,12,19,27H,10-11H2,1-3H3/b20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYIHIGMVUINKA-CZIZESTLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C2=CC(=C(C=C2)OC)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(/C(=C(/C2=CC(=C(C=C2)OC)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-chloro-4-methoxybenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one , with the CAS number 636991-97-4, is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C24H27ClN2O4

- Molecular Weight : 442.9352 g/mol

- SMILES Notation : COc1ccc(cc1Cl)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)C)CCCN(C)C

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer activity , particularly against various cancer cell lines. The biological activity can be attributed to several mechanisms, including:

- Inhibition of Tubulin Polymerization : Similar to other methoxybenzoyl derivatives, it may bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic factors .

- Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly G2/M phase, which is crucial for preventing the proliferation of cancer cells .

Anticancer Efficacy

A study examining a related methoxybenzoyl derivative demonstrated that compounds with similar structures effectively inhibited the growth of various cancer cell lines, including melanoma and prostate cancer cells. The IC50 values reported ranged from 0.15 to 0.24 μM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| B9 | VMM917 | 0.15 | Apoptosis induction and cell cycle arrest |

| SMART-H | PC-3 | 0.22 | Tubulin polymerization inhibition |

| SMART-F | A375 | 0.24 | Apoptosis induction |

Mechanistic Studies

In vivo studies have shown that treatment with similar compounds leads to significant tumor reduction in xenograft models without apparent neurotoxicity . These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Substituents

- Compound 23 (): Substituents: 4-Trifluoromethoxybenzoyl at position 4; 4-trifluoromethoxyphenyl at position 3. Properties: Melting point (mp) 246–248°C; yield 32%. The lower yield (32% vs. 47% for compound 29 in ) suggests synthetic challenges with bulky substituents .

-

- Substituents: 3-Chlorophenyl at position 5; 4-methylbenzoyl at position 3.

- Properties: mp 235–237°C; yield 47%.

- Comparison: The absence of a fluorine atom on the phenyl ring may reduce electronic effects critical for target interactions. The higher yield indicates better synthetic accessibility for chloro-substituted derivatives .

- Compound 51 (): Substituents: 3-Fluoro-4-trifluoromethylphenyl at position 5; 4-chlorobenzoyl at position 4. Properties: Synthesized via a modified protocol with a 3-methoxypropylamine chain. Comparison: The trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility. The 3-methoxypropyl chain could improve solubility compared to the dimethylaminoethyl group in the target compound .

Analogues with Modified Alkylamino Chains

- Compound from : Substituents: 3-(Dimethylamino)propyl at position 1; 4-chlorobenzoyl at position 4. Properties: Molecular weight 428.907. Comparison: The longer propyl chain increases molecular weight and may alter pharmacokinetics (e.g., prolonged half-life) but could also increase metabolic susceptibility compared to the ethyl chain in the target compound .

- Compound 618074-83-2 (): Substituents: 2-(Dimethylamino)ethyl chain with a 3-hydroxyphenyl group at position 5.

Pharmacologically Optimized Analogues

- Compound 56 (): Modifications: Piperidine replacement for phenyl (B-ring); ester removal. Properties: Sub-nanomolar EC50 against malaria parasites. Comparison: Demonstrates that the A-ring (benzoyl region) tolerates modifications, while the B-ring (fluorophenyl) is critical for activity. The target compound’s 4-fluorophenyl group likely contributes similarly to potency .

- Compound 371927-22-9 (): Substituents: 4-Isopropoxy-3-methylbenzoyl at position 4; diethylaminoethyl chain.

Key Research Findings

Physicochemical Properties

Metabolic Stability

- Compounds with dimethylaminoethyl chains (e.g., target compound, ) may face N-demethylation as a primary metabolic pathway. In contrast, morpholinopropyl derivatives () could exhibit improved stability due to reduced oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.